Lamivudine, (+/-)-trans-

Description

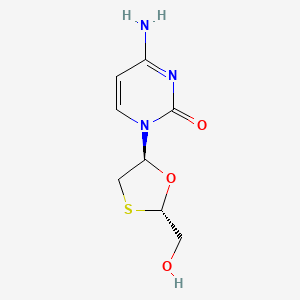

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEGQNOMFQHVDC-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@@H](S1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131086-22-1, 136846-20-3 | |

| Record name | Lamivudine, (+/-)-trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136846203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAMIVUDINE, (±)-TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77ANF82R6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Structural and Analytical Characterization of (±)-trans-Lamivudine: A Methodological Whitepaper

Prepared by: Senior Application Scientist, Analytical R&D Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals

Executive Overview

Lamivudine (3TC) is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) utilized globally in the management of HIV and Hepatitis B. The pharmacological efficacy of Lamivudine is strictly stereospecific, residing exclusively in the (-)-cis-[2R,5S] enantiomer. However, the de novo synthesis of the 1,3-oxathiolane ring system inherently generates a mixture of stereoisomers[1].

As drug development professionals, our mandate is to rigorously control process impurities. The (±)-trans-Lamivudine diastereomeric mixture—comprising the [2R,5R] and[2S,5S] enantiomers—represents a critical quality attribute (CQA) that must be isolated, structurally elucidated, and quantified[2]. This whitepaper details the causality behind our synthetic analytical choices, offering self-validating protocols for the structural analysis of (±)-trans-Lamivudine.

The Stereochemical Landscape and Synthetic Causality

The 1,3-oxathiolane nucleoside core possesses two chiral centers: C2 (bearing the hydroxymethyl group) and C5 (bearing the cytosine base).

The Causality of Trans Formation: During the N-glycosylation step, a Lewis acid (such as TMS-Tf or TiCl₄) is employed to activate the anomeric C5 position of the oxathiolane acetate, generating a transient oxonium ion[3]. The incoming silylated cytosine nucleophile can attack from either the α or β face. Because the oxonium intermediate is planar and lacks absolute steric hindrance on a single face, the thermodynamic and kinetic pathways compete. Without a strong stereodirecting auxiliary (like a menthyl ester), this reaction yields a diastereomeric mixture of cis and trans isomers[3].

Fig 1. Workflow for synthesis, isolation, and chiral resolution of (±)-trans-Lamivudine.

Experimental Workflows: Isolation and Resolution

To establish a highly pure reference standard for (±)-trans-Lamivudine[4], we must separate it from the cis precursor.

Protocol 1: Diastereomeric Separation of (±)-trans-Lamivudine

Self-Validating Mechanism: This protocol utilizes orthogonal techniques (chromatography followed by crystallization). The physical state of the precipitate and the singular LC-MS retention time validate diastereomeric purity without requiring external reference standards initially.

-

Step 1: Reaction Quenching. Quench the N-glycosylation reaction with saturated aqueous NaHCO₃ to neutralize the Lewis acid catalyst, preventing acid-catalyzed epimerization at the C5 position. Extract the organics using dichloromethane (DCM).

-

Step 2: Silica Gel Chromatography. Load the concentrated crude mixture onto a 100-200 mesh silica gel column. Elute using a gradient of Methanol:DCM (5:95 to 10:90). The cis and trans diastereomers exhibit distinct retention factors (Rf) due to the spatial orientation of their polar functional groups; typically, the cis isomer elutes faster[5].

-

Step 3: Fractional Crystallization. Pool the trans-enriched fractions and concentrate under reduced pressure. Dissolve the residue in a minimal volume of a hot ethyl acetate/hexane mixture. Cool the solution to -20°C for 36 hours. The (±)-trans diastereomer will preferentially precipitate as a crystalline solid[1].

-

Step 4: LC-MS Validation. Analyze the precipitate. A single chromatographic peak yielding a mass of m/z 230.06 [M+H]⁺ confirms the molecular identity, while the baseline absence of the cis peak validates diastereomeric purity[4].

Protocol 2: Chiral HPLC Enantiomeric Resolution

To quantify the individual [2R,5R] and [2S,5S] enantiomers, chiral chromatography is mandatory[2]. Self-Validating Mechanism: The resolution is internally validated by integrating the two resolved peaks—which must yield an exact 1:1 ratio for a true racemate—and confirming equal but opposite optical rotations via an inline polarimeter.

-

Step 1: Column Equilibration. Equilibrate a chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm) with a mobile phase of Hexane:Isopropanol (80:20 v/v) containing 0.1% Diethylamine (DEA). Causality: DEA is critical to suppress secondary amine interactions between the cytosine base and the silica support, preventing peak tailing.

-

Step 2: Injection & Elution. Inject 20 µL of the (±)-trans-Lamivudine solution (1 mg/mL). Run isocratically at 1.0 mL/min at 25°C, monitoring UV absorbance at 254 nm.

-

Step 3: Polarimetric Verification. Collect the two baseline-resolved peaks and subject them to polarimetry to confirm the (+)-trans and (-)-trans identities.

Spectroscopic Elucidation: The Logic of NMR Assignment

Mass spectrometry confirms the molecular weight, but it cannot differentiate stereoisomers. As an Application Scientist, I rely on 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive, self-validating tool for structural elucidation[6].

The Causality of NOESY NMR: The ultimate proof of relative stereochemistry relies on Nuclear Overhauser Effect Spectroscopy (NOESY). The NOE signal intensity is inversely proportional to the sixth power of the distance between two protons ( r−6 ).

-

In the cis-isomer , the C2-hydroxymethyl group and the C5-cytosine base are co-facial. Their protons reside within the 5 Å threshold required for cross-relaxation, yielding a strong NOE cross-peak.

-

In the trans-isomer , these groups are anti-facial. The distance significantly exceeds 5 Å, rendering the NOE cross-peak completely absent[6].

Fig 2. Logical decision tree for stereochemical assignment of oxathiolane isomers via NOESY NMR.

Quantitative Data Summary

The following table synthesizes the critical physicochemical and spectroscopic data used to differentiate the diastereomeric pairs during quality control analysis.

Table 1: Stereochemical and Analytical Profiling of Lamivudine Isomers

| Analytical Property | (±)-cis-Lamivudine (Mixture) | (±)-trans-Lamivudine (Mixture) |

| Absolute Configurations | [2R, 5S] &[2S, 5R] | [2R, 5R] & [2S, 5S] |

| Pharmacological Role | Contains Active API (3TC) | Critical Process Impurities |

| C2-H to C5-H NOE Signal | Strong Positive (Co-facial) | Absent (Anti-facial) |

| 1H-NMR Chemical Shifts | Distinct upfield/downfield shifts | Distinct upfield/downfield shifts |

| Diastereomeric Separation | Achiral Silica (Higher Rf) | Achiral Silica (Lower Rf) |

| Molecular Mass [M+H]⁺ | 230.06 | 230.06 |

By integrating controlled synthetic separation, chiral chromatography, and NOESY NMR, analytical teams can establish a robust, self-validating framework for the lifecycle management and impurity profiling of Lamivudine APIs.

Sources

- 1. EP2086955A2 - An improved process for the manufacture of cis(-)-lamivudine - Google Patents [patents.google.com]

- 2. Lamivudine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. 9-{[3-Fluoro-2-(hydroxymethyl)cyclopropylidene]methyl}adenines and guanines. Synthesis and Antiviral Activity of All Stereoisomers1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Stereochemical Architecture of Lamivudine: A Technical Guide on Isomeric Differentiation, Synthesis, and Pharmacological Causality

Executive Summary

Lamivudine (3TC) is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) utilized globally for the management of HIV-1 and Hepatitis B (HBV). The clinical viability of Lamivudine is entirely dictated by its stereochemistry. The 1,3-oxathiolane core of the molecule contains two chiral centers, giving rise to four distinct stereoisomers. As a Senior Application Scientist, I present this whitepaper to dissect the pharmacological causality behind why only the (-)-cis enantiomer serves as the active pharmaceutical ingredient (API), and to provide validated, self-contained protocols for its stereoselective synthesis and chiral resolution.

Stereochemical Architecture and Nomenclature

The chemical structure of Lamivudine is based on a 1,3-oxathiolane ring substituted at the C2 position with a hydroxymethyl group and at the C5 position with a cytosine nucleobase. This geometry creates two stereocenters, resulting in two pairs of enantiomers:

-

cis-isomers: (-)-cis [2R, 5S] and (+)-cis[2S, 5R]

-

trans-isomers: (-)-trans [2R, 5R] and (+)-trans [2S, 5S]

The racemic mixture of the cis-isomers is historically referred to as BCH-189[1]. However, the approved therapeutic API is strictly the (-)-cis enantiomer (3TC) .

Biological fate of Lamivudine cis-isomers highlighting Pol γ discrimination.

Pharmacological & Toxicological Causality

The necessity for absolute stereocontrol in Lamivudine synthesis is driven by two distinct biological mechanisms: target efficacy and off-target toxicity.

Antiviral Efficacy (Target Affinity)

Both cis-enantiomers undergo intracellular phosphorylation to their active triphosphate forms. These triphosphates act as competitive inhibitors and DNA chain terminators for HIV-1 Reverse Transcriptase (RT) and HBV polymerase. However, the unnatural L-nucleoside configuration of the (-)-cis isomer mimics the natural nucleotide geometry precisely enough to deceive the viral polymerases with exceptionally high affinity, yielding an IC50 in the low nanomolar range[1].

Evasion of Mitochondrial Toxicity (Off-Target Discrimination)

The primary dose-limiting toxicity of the NRTI class is mitochondrial dysfunction (manifesting as myopathy, hepatic steatosis, and lactic acidosis) caused by the off-target inhibition of human mitochondrial DNA polymerase gamma (Pol γ) [2].

The structural causality of Lamivudine's safety profile lies in the Pol γ nucleotide-binding pocket. Pol γ is highly stereoselective; it readily incorporates natural D-nucleosides and their synthetic mimics (such as the (+)-cis isomer of Lamivudine). Conversely, the active site of Pol γ imposes severe steric clashes against L-nucleosides. Consequently, Pol γ discriminates against the (-)-cis enantiomer by a factor of ~10,000 compared to natural nucleotides[3]. This steric exclusion is the fundamental reason the (-)-cis isomer possesses a vastly superior therapeutic index.

Quantitative Isomeric Comparison

| Isomer | Absolute Configuration | HIV-1 IC50 (µM) | Cytotoxicity CC50 (µM) | Pol γ Affinity | Clinical Status |

| (-)-cis (3TC) | 2R, 5S | ~0.02 | > 100 | Very Low (Steric Exclusion) | Approved API |

| (+)-cis | 2S, 5R | ~0.20 | < 10 | High (Readily Incorporated) | Toxic Impurity |

| trans (Mixture) | 2R,5R / 2S,5S | > 1.00 | Variable | Moderate | Process Impurity |

(Data synthesized from in vitro primary human lymphocyte and CEM cell assays[1][4])

Self-Validating Experimental Protocols

To achieve the requisite >99.9% enantiomeric excess (ee) of the (-)-cis isomer, the manufacturing workflow must employ rigorous stereocontrol during the N-glycosylation step, followed by highly specific chiral resolution[5][6].

Step-by-step workflow for the stereoselective synthesis and chiral resolution of Lamivudine.

Protocol A: Stereoselective N-Glycosylation via Lewis Acid Catalysis

Causality: Coupling a pyrimidine base to the oxathiolane ring intrinsically yields a racemic mixture. By employing a Lewis acid (e.g., SnCl4 or ZrCl4), the oxathiolane acetate is ionized into a reactive oxocarbenium intermediate. Utilizing a chiral auxiliary (e.g., L-menthol) at the C2 position provides anchimeric assistance. The auxiliary sterically shields one face of the oxocarbenium ion, directing the incoming silylated cytosine to attack exclusively from the opposite face, thereby heavily favoring the cis-diastereomer[6].

Step-by-Step Methodology:

-

Silylation of Cytosine: Suspend cytosine in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. Reflux under an inert atmosphere until a clear solution is obtained. Concentrate under vacuum to yield silylated cytosine.

-

Activation: Dissolve the 1,3-oxathiolane acetate intermediate (bearing the C2 chiral auxiliary) in anhydrous dichloromethane (DCM). Cool the reactor to 0°C. Add 0.5 to 1.0 equivalents of the Lewis acid catalyst (ZrCl4 or SnCl4) dropwise to generate the oxocarbenium ion.

-

Glycosylation: Slowly add the silylated cytosine to the activated oxathiolane solution. Maintain the temperature at 0°C for 1 hour, then allow it to warm to room temperature, stirring for 4-12 hours. The chiral auxiliary ensures the nucleophilic attack occurs predominantly on the desired face.

-

Quenching & Isolation: Quench the reaction by adding saturated aqueous sodium bicarbonate until the pH neutralizes. Extract the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Diastereomeric Purification: Recrystallize the crude mixture from an ethyl acetate/hexane (3:7) solvent system. The pure cis-diastereomer will precipitate, leaving the undesired trans-isomer in the mother liquor.

Protocol B: Chiral Resolution via (S)-BINOL Co-Crystallization

Causality: If the upstream process yields a racemic cis-mixture (BCH-189), enantiomeric separation is mandatory. (S)-(-)-1,1'-Bi(2-naphthol) [(S)-BINOL] acts as a highly specific chiral host. It forms a stable, hydrogen-bonded co-crystal exclusively with the (-)-cis enantiomer due to complementary spatial geometry, leaving the (+)-cis enantiomer fully dissolved in the solvent[5].

Step-by-Step Methodology:

-

Dissolution: Suspend the racemic cis-lamivudine mixture and (S)-BINOL in a 1:1 molar ratio in analytical-grade methanol.

-

Thermal Homogenization: Heat the suspension to 60°C under continuous stirring until a completely homogenous solution is achieved.

-

Selective Co-Crystallization: Cool the solution at a controlled rate of 5°C/hour down to room temperature, and subsequently to 4°C. The (-)-cis Lamivudine/(S)-BINOL co-crystal will selectively precipitate.

-

Filtration: Filter the resulting co-crystals through a sintered glass funnel and wash twice with cold methanol to remove any residual (+)-cis isomer.

-

API Liberation: Suspend the isolated co-crystals in a biphasic mixture of water and ethyl acetate. Agitate vigorously. The hydrophobic (S)-BINOL partitions entirely into the organic (ethyl acetate) phase, while the enantiopure (-)-cis Lamivudine partitions into the aqueous phase.

-

Recovery: Separate the aqueous phase and lyophilize to recover the (-)-cis Lamivudine API (>99.9% ee).

Analytical Validation

To validate the efficacy of the resolution protocol, Chiral High-Performance Liquid Chromatography (HPLC) must be employed. Utilizing a chiral stationary phase (e.g., Chiralpak AS-H) with an isocratic mobile phase of Methanol/Ethanol, the distinct retention times of the four stereoisomers can be mapped. The acceptance criterion for pharmaceutical-grade Lamivudine dictates an enantiomeric excess (ee) of ≥ 99.5% for the (-)-cis isomer, with trans-isomers below the limit of quantitation (LOQ).

References

-

A Novel Method for Large-Scale Synthesis of Lamivudine through Cocrystal Formation of Racemic Lamivudine with (S)-(−)-1,1′-Bi(2-naphthol)[(S)-(BINOL)] Source: ResearchGate URL:[Link]

-

An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly Source: ACS Publications (Organic Process Research & Development) URL:[Link]

-

Lamivudine - LiverTox - NCBI Bookshelf Source: NIH (National Institute of Diabetes and Digestive and Kidney Diseases) URL:[Link]

-

Synthetic strategies toward 1,3-oxathiolane nucleoside analogues Source: D-NB.info (Beilstein Journal of Organic Chemistry) URL:[Link]

-

Probing the structural and molecular basis of nucleotide selectivity by human mitochondrial DNA polymerase γ Source: PNAS (Proceedings of the National Academy of Sciences) URL:[Link]

-

5c52 - Probing the Structural and Molecular Basis of Nucleotide Selectivity by Human Mitochondrial DNA Polymerase gamma Source: PDBj (Protein Data Bank Japan) URL:[Link]

-

Mechanisms of nucleoside analog antiviral activity and resistance during human immunodeficiency virus reverse transcription Source: ASM Journals (Antimicrobial Agents and Chemotherapy) URL:[Link]

- US5814639A - Method for the synthesis, compositions and use of 2'-deoxy-5-fluoro-3'-thiacytidine and related compounds Source: Google Patents URL

Sources

- 1. d-nb.info [d-nb.info]

- 2. Lamivudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. US5814639A - Method for the synthesis, compositions and use of 2'-deoxy-5-fluoro-3'-thiacytidine and related compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

The Unseen Isomer: A Technical Guide to the Stereochemical Toxicity Profile of Lamivudine and the Case of the (+/-)-trans- Isomer

Abstract

Lamivudine, the (-)-enantiomer of a cis-2',3'-dideoxy-3'-thiacytidine, is a cornerstone of antiretroviral therapy, celebrated for its potent antiviral activity and a favorable safety profile relative to other nucleoside reverse transcriptase inhibitors (NRTIs). This clinical success, however, hinges on a critical aspect of its chemistry: stereoisomerism. The synthesis of lamivudine inevitably produces a mixture of stereoisomers, including the therapeutically inactive and potentially toxic (+)-enantiomer and the often-overlooked (+/-)-trans-diastereomers. While the toxicological profile of the cis-enantiomers is well-characterized, the (+/-)-trans-isomer remains largely unstudied in publicly available literature. This technical guide provides an in-depth analysis of the known toxicity profiles of lamivudine's cis-enantiomers, elucidates the underlying mechanisms of their differential toxicity, and addresses the significant knowledge gap concerning the (+/-)-trans-isomer. We will explore the synthetic origins of these isomers, infer potential toxicities based on structure-activity relationships, and propose a framework of essential toxicological assays for its comprehensive characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the development and quality control of lamivudine and other chiral drug substances.

Introduction: The Critical Role of Stereochemistry in Drug Safety

The therapeutic efficacy and safety of a chiral drug are often intrinsically linked to its three-dimensional structure. Different stereoisomers of the same molecule can exhibit vastly different pharmacological and toxicological properties. Lamivudine serves as a classic example of this principle. The clinically utilized drug is the (-)-cis-enantiomer, also known as (-)-2R,5S-isomer, which possesses potent anti-HIV and anti-HBV activity with relatively low cytotoxicity[1]. In contrast, its mirror image, the (+)-cis-enantiomer, is significantly more toxic.

The manufacturing process of lamivudine can result in the formation of four stereoisomers: the cis-enantiomers ((+)- and (-)-) and the trans-enantiomers ((+)- and (-)-)[2]. While stringent purification processes are in place to isolate the desired (-)-cis-enantiomer to a high degree of purity, the potential presence of other isomers as impurities necessitates a thorough understanding of their toxicological profiles. This guide will focus on the known and inferred toxicity of these isomers, with a particular emphasis on the under-characterized (+/-)-trans-isomer.

Caption: Stereoisomers of Lamivudine originating from synthesis.

Toxicity Profile of Cis-Enantiomers: A Tale of Two Mirror Images

The differential toxicity of the cis-enantiomers of lamivudine is primarily attributed to their interaction with human mitochondrial DNA polymerase gamma (Pol γ)[3][4].

The Active Isomer: (-)-Cis-Lamivudine

The therapeutic success of lamivudine is largely due to its low affinity for human DNA polymerases, including Pol γ[5]. This selectivity ensures that the drug primarily inhibits viral reverse transcriptase without significantly disrupting mitochondrial DNA synthesis in the host cell. While class-wide toxicities for NRTIs, such as lactic acidosis and severe hepatomegaly with steatosis, have been reported, they are less frequently observed with lamivudine[6][7]. However, it is not without adverse effects, which can include headache, nausea, and fatigue[7]. In vitro studies have shown that lamivudine can induce oxidative stress and has mutagenic potential at high concentrations[8][9][10].

The More Toxic Enantiomer: (+)-Cis-Lamivudine

In stark contrast to its (-)-counterpart, the (+)-cis-enantiomer of lamivudine exhibits significantly higher cytotoxicity. This increased toxicity is a direct consequence of its more efficient incorporation into mitochondrial DNA by Pol γ. This incorporation leads to chain termination of mitochondrial DNA, disrupting mitochondrial function and potentially leading to the severe adverse effects associated with NRTI toxicity[3].

| Isomer | Relative Cytotoxicity | Interaction with DNA Polymerase Gamma |

| (-)-cis-Lamivudine | Low | Low affinity, poor substrate |

| (+)-cis-Lamivudine | High | Higher affinity, better substrate |

Caption: Comparative toxicity of Lamivudine cis-enantiomers.

The Enigma of the (+/-)-trans-Isomer: An Uncharacterized Impurity

Despite being a known byproduct of lamivudine synthesis, there is a conspicuous absence of publicly available toxicological data for the (+/-)-trans-isomer. This represents a critical knowledge gap for drug development professionals and regulatory bodies. The separation of cis and trans isomers is a key step in the manufacturing process, implying that the trans-isomer is considered an undesirable impurity[2][11].

Inferred Toxicological Risks

In the absence of direct data, we can infer potential toxicities based on structure-activity relationships of related 1,3-oxathiolane nucleoside analogues. A study on a series of 5-methyl-1,3-oxathiolane-based nucleoside analogs found that all tested isomers, regardless of their stereochemistry, were inactive as antiviral agents but exhibited cytotoxicity. This suggests that the (+/-)-trans-isomer of lamivudine could also possess cytotoxic properties.

Furthermore, the fundamental mechanism of NRTI toxicity is the inhibition of mitochondrial DNA polymerase. It is plausible that the trans-isomer, being a nucleoside analog, could also interact with Pol γ, although its affinity and rate of incorporation are unknown.

Recommended Toxicological Evaluation of the (+/-)-trans-Isomer

To address the current knowledge gap, a comprehensive toxicological evaluation of the (+/-)-trans-isomer of lamivudine is imperative. The following experimental workflows are recommended to establish a robust toxicity profile.

Caption: Proposed workflow for toxicity assessment.

Experimental Protocols

-

Objective: To determine the concentration at which the (+/-)-trans-isomer causes cell death.

-

Methodology:

-

Culture relevant human cell lines (e.g., HepG2 for liver toxicity, CEM for lymphoid cells).

-

Expose cells to a range of concentrations of the (+/-)-trans-isomer for 24, 48, and 72 hours.

-

Assess cell viability using standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release.

-

Calculate the IC50 (half-maximal inhibitory concentration) value.

-

-

Objective: To assess the impact of the (+/-)-trans-isomer on mitochondrial function.

-

Methodology:

-

Mitochondrial DNA Content: Treat cells with the isomer and quantify mitochondrial DNA (mtDNA) levels relative to nuclear DNA (nDNA) using quantitative PCR (qPCR). A decrease in the mtDNA/nDNA ratio indicates mitochondrial toxicity.

-

Mitochondrial Respiration: Utilize high-resolution respirometry (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in cells treated with the isomer. Inhibition of OCR is a hallmark of mitochondrial dysfunction.

-

DNA Polymerase Gamma Inhibition Assay: Perform in vitro assays using purified recombinant human DNA polymerase gamma to determine the inhibitory constant (Ki) and incorporation efficiency of the triphosphate form of the (+/-)-trans-isomer.

-

-

Objective: To evaluate the potential of the (+/-)-trans-isomer to cause genetic damage.

-

Methodology:

-

Ames Test (Bacterial Reverse Mutation Assay): Screen for point mutations using various strains of Salmonella typhimurium and Escherichia coli.

-

In Vitro Micronucleus Test: Assess for chromosomal damage in cultured mammalian cells (e.g., human peripheral blood lymphocytes).

-

Comet Assay (Single Cell Gel Electrophoresis): Detect DNA strand breaks in individual cells.

-

Conclusion and Future Perspectives

The stereochemical purity of lamivudine is paramount to its safety and efficacy. While the toxicological profiles of the cis-enantiomers are well-established, the (+/-)-trans-isomer remains a significant unknown. The lack of public data on its toxicity is a concern, given its potential presence as an impurity in the final drug product.

This guide has synthesized the available information on the stereochemical toxicity of lamivudine and proposed a clear path forward for the characterization of the (+/-)-trans-isomer. It is crucial for manufacturers to not only ensure the rigorous removal of this isomer but also to generate and make available comprehensive toxicological data to support the overall safety profile of lamivudine. Further research into the structure-toxicity relationships of 1,3-oxathiolane nucleosides will also contribute to a better understanding of the potential risks associated with these types of impurities. As our understanding of drug toxicity evolves, a proactive and thorough approach to characterizing all potential impurities is essential for ensuring patient safety.

References

- Brinkman, K., ter Hofstede, H. J., Burger, D. M., Smeitink, J. A., & Koopmans, P. P. (1998).

- Chen, C. H., & Cheng, Y. C. (1995). The role of mitochondria in the chemotherapy of viral diseases. Antiviral chemistry & chemotherapy, 6(4), 191-201.

- Franchini, S., Battisti, U. M., Sorbi, C., & Brasili, L. (2016). Synthesis, structural characterization and biological evaluation of 4′-C-methyl- and phenyl-dioxolane pyrimidine and purine nucleosides. Molecules, 21(9), 1213.

- Johnson, A. A., Johnson, K. A., & Boyer, P. L. (2001). Insights into the molecular mechanism of mitochondrial toxicity by AIDS drugs. Journal of Biological Chemistry, 276(44), 40841-40847.

- LAMIVUDINE - New Drug Approvals. (2016, March 18).

- Olaniyan, L. W. B., Maduagwu, E. N., Akintunde, O. W., Oluwayelu, D. O., & Brai, B. I. C. (2015). Lamivudine-Induced Liver Injury. Open Access Macedonian Journal of Medical Sciences, 3(4), 569–575.

- Perry, C. M., & Faulds, D. (1997). Lamivudine. Drugs, 53(4), 657-680.

-

RxList. (2018, April 15). Combivir (Lamivudine, Zidovudine): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

- Sommadossi, J. P. (1999). Lamivudine: a review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV infection.

- Torres, S. M., & Kirby, K. A. (2012). The genetic toxicity effects of lamivudine and stavudine antiretroviral agents. Expert opinion on drug metabolism & toxicology, 8(11), 1415-1427.

-

U.S. Food and Drug Administration. (2013, November 15). HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use Lamivudine and Zidovudine. Retrieved from [Link]

-

Wikipedia. (2024). Lamivudine. In Wikipedia. Retrieved from [Link]

- Yi, W. B., & Cai, C. (2009). A convenient synthesis of lamivudine.

Sources

- 1. Lamivudine - Wikipedia [en.wikipedia.org]

- 2. API SYNTHESIS INTERNATIONAL: LAMIVUDINE [apisynthesisint.blogspot.com]

- 3. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric synthesis and biological evaluation of beta-L-(2R,5S)- and alpha-L-(2R,5R)-1,3-oxathiolane-pyrimidine and -purine nucleosides as potential anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Lamivudine - wikidoc [wikidoc.org]

- 8. Mutagenicity of zidovudine, lamivudine, and abacavir following in vitro exposure of human lymphoblastoid cells or in utero exposure of CD-1 mice to single agents or drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lamivudine-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lamivudine-Induced Liver Injury | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]

- 11. asianpubs.org [asianpubs.org]

The Stereochemical Evolution of Lamivudine: From Racemic Mixture to Enantiopure Antiviral

Abstract The discovery and development of Lamivudine (3TC) represents a watershed moment in antiviral pharmacology and stereoselective drug design. Originally synthesized as a racemic mixture known as BCH-189, researchers soon discovered that the pharmacological efficacy and toxicological profiles of its stereoisomers were profoundly divergent. This whitepaper provides an in-depth technical analysis of the stereoisomer discovery of Lamivudine, detailing the causality behind enantiomer separation, the self-validating protocols used for resolution, and the mechanistic basis for its targeted efficacy against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).

The Genesis of BCH-189

In 1988, Dr. Bernard Belleau at McGill University and Dr. Paul Nguyen-Ba at IAF BioChem International synthesized a novel nucleoside analog by replacing the 3'-carbon of the ribose ring in 2'-deoxycytidine with a sulfur atom[1]. This structural modification yielded a racemic mixture of cis-isomers designated as (±)-BCH-189[2].

Initial in vitro evaluations demonstrated that (±)-BCH-189 possessed potent anti-HIV activity[2]. However, when samples were sent to Dr. Yung-Chi Cheng at Yale University for toxicological profiling, it became evident that the racemic mixture exhibited underlying cytotoxicity[1]. This prompted a critical hypothesis: the therapeutic window of BCH-189 was being compromised by stereospecific interactions with host cellular machinery.

The Stereochemical Conundrum: Efficacy vs. Toxicity

Nucleoside analogs must undergo intracellular phosphorylation to their active triphosphate forms to inhibit viral reverse transcriptase (RT)[]. However, human DNA polymerases—particularly mitochondrial DNA polymerase γ—can also inadvertently incorporate these analogs, leading to mitochondrial toxicity and severe side effects[].

In 1989, Dr. Raymond Schinazi and Dr. Dennis Liotta at Emory University successfully separated the enantiomers of BCH-189 to isolate their individual pharmacological effects[4]. Their findings were revolutionary:

-

The (+)-Enantiomer: While exhibiting moderate antiviral activity, its triphosphate metabolite was recognized by human cellular DNA polymerases, resulting in significant cytotoxicity[5]. Furthermore, it was highly susceptible to enzymatic deamination[5].

-

The (-)-Enantiomer (Lamivudine): Designated as 3TC, this unnatural L-configuration isomer was over 100-fold more potent against HIV than its counterpart[5]. Crucially, the steric hindrance introduced by the L-configuration prevented it from being recognized by human DNA polymerases, rendering it virtually non-toxic to host cells[].

Quantitative Pharmacological Profiling

The following table summarizes the differential metrics of the BCH-189 stereoisomers, highlighting the stark contrast in their therapeutic indices[6].

| Parameter | (±)-BCH-189 (Racemate) | (+)-BCH-189 | (-)-BCH-189 (Lamivudine) |

| HIV-1 IC₅₀ (µM) | ~0.2 | 0.2 - 0.8 | 0.0018 - 0.01 |

| Cytotoxicity CC₅₀ (µM) | > 100 | Toxic at higher doses | > 100 (Non-toxic) |

| Cellular Target Affinity | Viral RT & Human Pol γ | Human DNA Pol γ | Viral RT (High affinity) |

| Metabolic Stability | Moderate | Susceptible to deamination | Resistant to deamination |

Methodologies for Enantiomeric Resolution and Synthesis

The transition from a racemic discovery to an enantiopure therapeutic required robust, scalable chemical workflows. Two primary self-validating protocols were developed to isolate the (-)-enantiomer.

Protocol A: Enzymatic Resolution via Cytidine Deaminase

This protocol exploits the stereoselective nature of biological enzymes to perform a kinetic resolution of the racemic mixture[1].

Causality & Logic: Cytidine deaminase from Escherichia coli specifically recognizes the natural D-configuration. It hydrolyzes the amino group of the (+)-enantiomer's cytosine ring, converting it into a neutral uridine derivative. The unnatural L-configuration (-)-enantiomer is ignored by the enzyme, retaining its basic cytosine structure. This differential basicity allows for simple solvent extraction[1].

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 100 mM of racemic (±)-BCH-189 in a 50 mM Tris-HCl aqueous buffer adjusted to pH 7.5 to ensure optimal enzymatic activity.

-

Enzyme Introduction: Add purified cytidine deaminase (derived from E. coli) to the solution.

-

Enantiospecific Hydrolysis: Incubate the reactor at 37°C. Monitor the reaction via chiral High-Performance Liquid Chromatography (HPLC). The enzyme will selectively deaminate the (+)-enantiomer into 2'-deoxy-3'-thiauridine.

-

Acidic Extraction: Once the (+)-enantiomer is fully consumed, adjust the pH of the solution to ~3.0 using dilute HCl. Extract the mixture with a nonpolar organic solvent. The deaminated (+)-derivative partitions into the organic phase, while the basic (-)-BCH-189 remains protonated in the aqueous phase.

-

Purification: Neutralize the aqueous phase, lyophilize the product, and recrystallize from methanol to yield enantiopure (-)-BCH-189 (Lamivudine) with >99% enantiomeric excess (ee).

Workflow of enzymatic resolution of BCH-189 using Cytidine Deaminase.

Protocol B: Asymmetric Synthesis via Chiral Auxiliaries

For industrial-scale manufacturing, relying on kinetic resolution results in a maximum theoretical yield of 50%. To bypass this, asymmetric synthesis using chiral auxiliaries was developed[7].

Causality & Logic: By attaching a bulky chiral auxiliary (such as an L-menthyl moiety) to the oxathiolane precursor, researchers created a sterically hindered environment. During the glycosylation step, this steric bulk directs the incoming cytosine nucleobase to attack exclusively from one face of the molecule, ensuring the selective formation of the desired β-L-anomer[7].

Step-by-Step Methodology:

-

Auxiliary Attachment: React a glyoxylate derivative with L-menthol under acidic conditions to form a chiral L-menthyl glyoxylate ester.

-

Ring Formation: Condense the chiral ester with 1,4-dithiane-2,5-diol in the presence of a catalytic amount of triethylamine (TEA). The L-menthyl group dictates the stereochemistry, yielding a stereopure 1,3-oxathiolane intermediate.

-

Stereoselective Glycosylation: Couple the oxathiolane intermediate with silylated cytosine. Utilize a Lewis acid catalyst (e.g., SnCl₄ or TMS-triflate) in dichloromethane (CH₂Cl₂) at room temperature. The Lewis acid forms an in situ chelate, driving the exclusive formation of the β-anomer.

-

Deprotection: Cleave the L-menthyl auxiliary and any silyl protecting groups using reductive or hydrolytic conditions to yield enantiopure Lamivudine.

Mechanism of Action: The Power of Chain Termination

Lamivudine is classified as a Nucleoside Reverse Transcriptase Inhibitor (NRTI)[8]. Because it is a prodrug, it relies on host cellular machinery to become pharmacologically active[].

Upon entering the host cell, Lamivudine is sequentially phosphorylated by intracellular kinases into Lamivudine triphosphate (3TC-TP)[]. Because the (-)-enantiomer is structurally distinct from natural dCTP, it avoids human polymerases but is highly affine to viral reverse transcriptase[]. Once incorporated into the nascent viral DNA strand, the absence of a 3'-hydroxyl (3'-OH) group on the oxathiolane ring prevents the formation of the subsequent 5' to 3' phosphodiester bond[]. This results in absolute DNA chain termination, halting viral replication.

Mechanism of Lamivudine phosphorylation and viral DNA chain termination.

Conclusion

The journey of Lamivudine from the racemic BCH-189 to an enantiopure blockbuster drug underscores the critical importance of stereochemistry in drug design. By rigorously separating the enantiomers, researchers eliminated the dose-limiting mitochondrial toxicity of the (+)-isomer while isolating the profound antiviral efficacy of the (-)-isomer. Today, Lamivudine remains a cornerstone in the management of HIV and Hepatitis B, validating the rigorous biochemical protocols that enabled its discovery.

References

-

LAMIVUDINE - New Drug Approvals - newdrugapprovals.org - 1

-

Lamivudine - Wikipedia - wikipedia.org - 8

-

MINI REVIEW Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug - asianpubs.org - 2

-

Biocatalytic routes to anti-viral agents and their synthetic intermediates - rsc.org - 9

-

US6703396B1 - Method of resolution and antiviral activity of 1,3-oxathiolane nuclesoside enantiomers - google.com - 10

-

Lamivudine: Definition, Mechanism of Action and Application - bocsci.com -

-

Activities of the four optical isomers of 2',3'-dideoxy-3'-thiacytidine (BCH-189) against human immunodeficiency virus type 1 in human lymphocytes - nih.gov - 6

-

Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - beilstein-journals.org - 7

-

Discovery and Development of the Anti-Human Immunodeficiency Virus Drug, Emtricitabine (Emtriva, FTC) - acs.org - 4

-

l-Nucleosides as chemotherapeutic agents - oup.com - 5

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. asianpubs.org [asianpubs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Activities of the four optical isomers of 2',3'-dideoxy-3'-thiacytidine (BCH-189) against human immunodeficiency virus type 1 in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Synthetic strategies toward 1,3-oxathiolane nucleoside analogues [beilstein-journals.org]

- 8. Lamivudine - Wikipedia [en.wikipedia.org]

- 9. Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00763C [pubs.rsc.org]

- 10. US6703396B1 - Method of resolution and antiviral activity of 1,3-oxathiolane nuclesoside enantiomers - Google Patents [patents.google.com]

Biological Activity of (+/-)-trans-Lamivudine In Vitro: Structural Determinants, Kinase Specificity, and Pharmacological Utility

Executive Summary & Stereochemical Rationale

Lamivudine (3TC) is a foundational nucleoside reverse transcriptase inhibitor (NRTI) utilized globally in the management of Human Immunodeficiency Virus (HIV-1) and Hepatitis B Virus (HBV)[1]. The core structure of Lamivudine features a 1,3-oxathiolane ring with two chiral centers at the C2 and C5 positions, yielding four possible stereoisomers. The therapeutically active pharmaceutical ingredient is exclusively the (-)-cis isomer, specifically possessing the β -L-[2R,5S] absolute configuration.

Conversely, the (+/-)-trans-Lamivudine isomers (comprising the α -[2R,5R] and α -[2S,5S] configurations) are epimeric impurities[1]. In naturally occurring nucleosides, the nucleobase and the 5'-hydroxymethyl group reside on the same side of the carbohydrate plane ( β -configuration). In the trans isomers, these critical functional groups are situated on opposite sides of the oxathiolane ring ( α -configuration)[2]. While devoid of clinical antiviral efficacy, (+/-)-trans-Lamivudine serves as an indispensable biochemical tool in in vitro pharmacology. By acting as a structural negative control, it allows researchers to interrogate stereoselective enzyme kinetics, define the spatial boundaries of viral polymerase active sites, and evaluate off-target mitochondrial toxicity[].

Mechanistic Profiling: The Biochemical Failure of the Trans Isomer

The biological inactivity of (+/-)-trans-Lamivudine in vitro is not due to a single failure point, but rather a cascading rejection by the host's intracellular machinery and the viral replication apparatus.

The Intracellular Kinase Bottleneck

For any NRTI to exert antiviral activity, it must undergo a three-step intracellular phosphorylation cascade to reach its active 5'-triphosphate (TP) form[4]. The rate-limiting first step is mediated by host deoxycytidine kinase (dCK). The active site of dCK has evolved to accommodate the β -configuration of natural 2'-deoxycytidine. The inverted α -configuration of trans-Lamivudine induces severe steric clashes within the dCK binding pocket. Consequently, the trans isomer exhibits a highly unfavorable Vmax/Km ratio, resulting in negligible intracellular accumulation of trans-Lamivudine-monophosphate.

Viral Polymerase Active Site Exclusion

Even when the cellular kinase bottleneck is bypassed via synthetic phosphorylation, the resulting trans-Lamivudine-5'-triphosphate fails to act as an efficient chain terminator. HIV-1 Reverse Transcriptase (RT) relies on a highly conserved catalytic triad (Asp110, Asp185, Asp186) to coordinate the Mg2+ ions necessary for nucleophilic attack by the 3'-OH of the nascent DNA primer. The α -geometry of the trans isomer misaligns the 5'- α -phosphate, preventing the formation of the transition state required for phosphodiester bond formation. Thus, the viral polymerase effectively discriminates against the trans geometry.

Quantitative Data Summary

The stark contrast in biological activity between the cis and trans isomers highlights the strict stereochemical requirements of viral and host enzymes.

Table 1: Comparative In Vitro Pharmacological Profile of Lamivudine Stereoisomers

| Parameter | (-)-cis-Lamivudine (3TC) | (+/-)-trans-Lamivudine | Biological Implication |

| Absolute Configuration | β -L-[2R,5S] | α -[2R,5R] / α -[2S,5S] | Spatial alignment of the cytosine base |

| HIV-1 EC50 (PBMCs) | 0.003 - 0.1 µM | > 50 µM | Overall antiviral efficacy in cell culture |

| dCK Phosphorylation | High Efficiency | Negligible | Intracellular prodrug activation |

| HIV-1 RT IC50 (TP form) | ~2.0 nM | > 10 µM | Direct viral polymerase inhibition |

| Primary Laboratory Utility | Active therapeutic standard | SAR negative control / Impurity standard | Research, chiral resolution[5], and QC |

Self-Validating Experimental Methodologies

To accurately profile the biological activity of (+/-)-trans-Lamivudine, assays must be carefully designed to isolate specific mechanistic variables. The following protocols provide self-validating frameworks for evaluating kinase specificity and polymerase inhibition.

Protocol 1: Recombinant dCK Phosphorylation Kinetics Assay

Objective: To quantify the stereoselective phosphorylation bottleneck of (+/-)-trans-Lamivudine. Causality & Rationale: Whole-cell assays are confounded by competing nucleotidases and efflux pumps. A cell-free recombinant dCK assay isolates the exact kinetic failure point of the trans-isomer. The inclusion of a stable isotope-labeled internal standard ensures that any lack of phosphorylation is due to structural incompatibility, not enzyme degradation.

-

Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.6), 5 mM MgCl2 , 5 mM ATP, and 2 mM DTT. Causality: Mg2+ is an essential cofactor for ATP binding in the dCK active site, while DTT maintains the enzyme's critical cysteine residues in a reduced, active state.

-

Substrate Spiking: Prepare parallel reaction tubes containing 10 µM of either (-)-cis-Lamivudine or (+/-)-trans-Lamivudine. Spike both tubes with 1 µM of 13C -labeled natural 2'-deoxycytidine as an internal validation standard.

-

Enzyme Initiation: Add 1 µg of recombinant human dCK to initiate the reaction and incubate at 37°C.

-

Quenching & Extraction: At predefined time points (0, 15, 30, 60 min), quench the reaction by adding ice-cold methanol (60% v/v final concentration). Centrifuge at 14,000 x g for 10 min to precipitate proteins.

-

LC-MS/MS Quantification: Analyze the supernatant using Multiple Reaction Monitoring (MRM) to quantify the formation of the monophosphate (MP) derivatives against the 13C -labeled internal standard.

Stereoselective phosphorylation kinetics of Lamivudine isomers by deoxycytidine kinase.

Protocol 2: Cell-Free HIV-1 Reverse Transcriptase Chain Termination Assay

Objective: To evaluate the intrinsic polymerase inhibitory capacity of the trans-isomer. Causality & Rationale: Because dCK cannot efficiently phosphorylate the trans-isomer in vivo, we must bypass the cellular bottleneck by utilizing synthetically prepared trans-Lamivudine-5'-triphosphate. This forces the interaction with HIV-1 RT to definitively prove that the α -configuration cannot induce chain termination.

-

Triphosphate Synthesis: Synthetically prepare (+/-)-trans-Lamivudine-5'-triphosphate (trans-3TC-TP) using standard Yoshikawa phosphorylation (using POCl3 in trimethyl phosphate) followed by pyrophosphate coupling.

-

Primer/Template Annealing: Anneal a synthetic DNA primer to a poly(rA) RNA template in a buffer containing 50 mM Tris-HCl (pH 7.8) and 60 mM KCl.

-

Reaction Assembly: Combine the annealed template, 10 nM recombinant HIV-1 RT, and varying concentrations (0.1 to 100 µM) of trans-3TC-TP. Run a parallel positive control using cis-3TC-TP.

-

Initiation with Radiolabel: Initiate reverse transcription by adding a dNTP mix spiked with [3H] -dTTP and 10 mM MgCl2 . Causality: The incorporation of [3H] -dTTP serves as a quantifiable proxy for DNA chain elongation. If the test compound successfully acts as a chain terminator, tritium incorporation will precipitously drop.

-

Scintillation Counting: Quench the reaction with 10% Trichloroacetic acid (TCA) to precipitate the synthesized DNA onto GF/C filter plates. Wash extensively and measure retained radioactivity via liquid scintillation counting.

Cell-free workflow to isolate intrinsic polymerase inhibition from cellular kinase bottlenecks.

References

- LAMIVUDINE - Inxight Drugs Source: NCATS Inxight Drugs URL

- Lamivudine Trans-isomers Source: MedChemExpress URL

- CAS 136846-20-3 (2'-Epi-Lamivudine)

- Source: Antimicrobial Agents and Chemotherapy (ASM Journals)

- Process for enantiomerically pure β-L-1,3-oxathiolane nucleosides (US5248776A)

Sources

Trans-Lamivudine: Physicochemical Properties, Stereochemistry, and Analytical Resolution

Executive Summary

Lamivudine (3TC) is a cornerstone antiretroviral medication belonging to the nucleoside analog reverse transcriptase inhibitor (NRTI) class, widely used in the treatment of HIV and Hepatitis B (1)[1]. The pharmacological efficacy of Lamivudine is strictly dependent on its stereochemistry. While the active pharmaceutical ingredient (API) is the (-)-[2R,5S] enantiomer (cis-lamivudine), the manufacturing process inherently risks the formation of its diastereomers. Trans-lamivudine—encompassing the[2R,5R] and [2S,5S] configurations—acts as a critical process impurity that must be rigorously controlled. This whitepaper provides an in-depth technical analysis of the physicochemical properties, synthetic origins, and self-validating analytical protocols required to isolate and quantify trans-lamivudine.

Stereochemical Architecture and Mechanistic Impact

Lamivudine features an oxathiolane ring with two chiral centers at the C2 and C5 positions, yielding four potential stereoisomers (2)[2]. Trans-lamivudine (often cataloged as 5'-epi lamivudine or 2'-epi lamivudine depending on the specific inversion) differs from the API by the spatial orientation of the cytosine base relative to the hydroxymethyl group.

Mechanistic Causality: Enzymatic recognition by viral reverse transcriptase is highly stereospecific. The subtle stereochemical inversion in trans-lamivudine alters its spatial binding geometry within the enzyme's active site. Consequently, the trans-isomer exhibits a distinct, unfavorable pharmacokinetic profile and lacks the potent antiviral efficacy of the parent cis-isomer ()[]. Because these impurities can interfere with the drug's mechanism of action, regulatory frameworks mandate strict analytical monitoring (4)[4].

Physicochemical Properties and Molecular Weight

Understanding the exact physicochemical parameters of trans-lamivudine is essential for developing effective extraction, crystallization, and chromatographic methods. The quantitative data is summarized below:

| Property | Value |

| Molecular Formula | C8H11N3O3S[] |

| Molecular Weight | 229.26 g/mol [] |

| CAS Registry Numbers | 136846-20-3 (2'-Epi)[]; 139757-68-9 (5'-Epi)[5]; 141434-39-1 (Racemic trans)[6] |

| Appearance | Off-white to pale yellow solid[7] |

| Melting Point | 172.6 °C[] |

| Boiling Point | 475.4±55.0 °C at 760 mmHg[] |

| Density | 1.73±0.1 g/cm³[] |

(Data synthesized from authoritative chemical reference standards including [], 5[5], and 7[7]).

Synthetic Origins and Stereoselective Control

During the synthesis of Lamivudine, the critical step involves the glycosylation of a 5-fluorocytosine derivative with a 1,3-oxathiolane intermediate.

Experimental Causality: To drive stereoselectivity toward the desired cis-isomer, chemists employ Lewis acid catalysts such as TiCl3(OiPr). The bulky isopropoxide ligands of the titanium catalyst create steric hindrance, physically blocking the cytosine base from attacking the oxathiolane ring from the undesired face, thereby favoring the formation of the cis-[2R,5S]-isomer (1)[1]. However, because this stereoselectivity is not absolute, trans-lamivudine forms as a persistent byproduct.

To achieve high optical purity, a downstream resolution step is required. A highly effective method involves Host-Guest complexation using (S)-BINOL. The (S)-BINOL selectively forms a clathrate (crystalline inclusion complex) with the (-)-[2R,5S]-cis-lamivudine, leaving the trans-isomer dissolved in the mother liquor for subsequent rejection (2)[2].

Fig 1. Stereoselective synthesis and resolution workflow of Lamivudine isomers.

Analytical Methodology: HPLC Resolution Protocol

Because cis and trans isomers share identical molecular weights and highly similar polarities, standard reverse-phase chromatography often fails to separate them. The following High-Performance Liquid Chromatography (HPLC) protocol is designed as a self-validating system to accurately quantify trans-lamivudine impurities (4)[4].

Step-by-Step Methodology & Causality

-

Sample Preparation: Dissolve the API in the initial mobile phase. Causality: Matching the sample diluent to the mobile phase prevents "solvent-shock" at the column head. Solvent mismatch causes peak broadening, which destroys the delicate resolution between closely eluting diastereomers.

-

Column Selection: Utilize an end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm) or a specialized chiral stationary phase. Causality: End-capping masks residual silanols on the silica matrix. Without it, the basic amine group on the cytosine ring of lamivudine would undergo secondary ion-exchange interactions, leading to severe peak tailing.

-

Mobile Phase & pH Control: Employ an isocratic elution using 0.025 M Ammonium Acetate buffer (adjusted to pH 3.8) mixed with Methanol (typically 95:5 v/v). Causality: At pH 3.8, the cytosine moiety remains consistently protonated. Precise pH control stabilizes the ionization state, ensuring reproducible retention times (k'). The low concentration of the organic modifier (Methanol) provides the necessary retention time to separate the subtle structural differences of the isomers.

-

Detection: Set UV detection to 277 nm. Causality: This specific wavelength corresponds to the λmax of the cytosine chromophore, maximizing the signal-to-noise ratio necessary for detecting trace-level impurities (often <0.1% w/w).

-

System Suitability Testing (Self-Validation): Prior to analyzing unknown batches, inject a standard resolution mixture containing both cis and trans-lamivudine. Validation Rule: The analytical run is only deemed valid if the chromatographic resolution ( Rs ) between the cis and trans peaks is > 1.5 (baseline resolution), and the relative standard deviation (RSD) of the trans peak area across five replicate injections is < 2.0% .

Fig 2. High-Performance Liquid Chromatography (HPLC) workflow for isomer resolution.

References

- Title: CAS 136846-20-3 (2'-Epi-Lamivudine)

- Title: LAMIVUDINE - New Drug Approvals Source: New Drug Approvals URL

- Title: WO2011141805A2 - An improved process for the manufacture of lamivudine Source: Google Patents URL

- Title: Lamivudine Impurities Manufacturers & Suppliers Source: Daicel Pharma Standards URL

- Title: (±)-Trans-lamivudine (Mixture of Diastereomers)

- Title: 5'-Epi Lamivudine | 139757-68-9 Source: SynThink URL

- Title: Material Safety Data Sheet - Chemicea Source: Chemicea URL

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. WO2011141805A2 - An improved process for the manufacture of lamivudine - Google Patents [patents.google.com]

- 4. Lamivudine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. chemicea.com [chemicea.com]

Methodological & Application

Application Note: Synthetic Route and Isolation Protocol for (±)-trans-Lamivudine

Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Application Focus: Synthesis of analytical reference standards, impurity profiling, and structure-activity relationship (SAR) validation.

Introduction & Mechanistic Rationale

Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor utilized globally for the treatment of HIV and Hepatitis B[1]. While the therapeutic efficacy of Lamivudine is exclusively restricted to the (-)-cis enantiomer (absolute configuration [2R,5S]), the synthesis of the 1,3-oxathiolane core inherently produces a mixture of cis and trans diastereomers.

For regulatory compliance and rigorous analytical method development (e.g., European Pharmacopoeia standards), the isolation of (±)-trans-Lamivudine (CAS 141434-39-1) —designated as EP Impurity B—is a critical requirement[2][3]. This application note details a field-proven, self-validating synthetic workflow to intentionally generate and chromatographically isolate the trans-diastereomer.

Causality in Stereoselective Glycosylation

The core synthetic challenge lies in the Vorbrüggen glycosylation step. When the silylated cytosine base is coupled with the 1,3-oxathiolane intermediate using a Lewis acid catalyst (such as TMSOTf or SnCl₄), an electrophilic oxocarbenium/sulfonium intermediate is generated. Because the 1,3-oxathiolane ring lacks the steric bulk of a traditional 3'-hydroxyl group found in native ribose sugars, facial selectivity during the nucleophilic attack is severely diminished[4]. While thermodynamic conditions slightly favor the cis-isomer, a significant proportion (typically 30-40%) of the trans-isomer is unavoidably formed[5]. We leverage this inherent lack of stereocontrol to harvest the trans-isomer as a high-purity analytical standard.

Experimental Workflow

Figure 1: Synthetic workflow for the preparation and isolation of (±)-trans-Lamivudine.

Step-by-Step Protocol

This protocol is designed as a self-validating system , ensuring that researchers can visually and analytically confirm the success of each intermediate phase before proceeding.

Phase 1: Assembly of the 1,3-Oxathiolane Core

-

Reagent Preparation: Suspend 1,4-dithiane-2,5-diol (0.5 eq, acting as the mercaptoacetaldehyde dimer) and benzoyloxyacetaldehyde (1.0 eq) in anhydrous toluene.

-

Catalysis & Reflux: Add a catalytic amount of p-toluenesulfonic acid (p-TSA). Heat the mixture to reflux (approx. 110°C) using a Dean-Stark apparatus.

-

Causality & Validation: The continuous azeotropic removal of water actively drives the equilibrium toward the formation of the closed 1,3-oxathiolane ring. Self-Validation: The reaction is complete when water ceases to collect in the Dean-Stark trap (typically 4-5 hours).

-

Workup: Cool to room temperature, neutralize with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield racemic 2-benzoyloxymethyl-5-hydroxy-1,3-oxathiolane.

Phase 2: Silylation of Cytosine

-

Suspension: Suspend cytosine (1.2 eq) in hexamethyldisilazane (HMDS) alongside a catalytic amount of trimethylsilyl chloride (TMSCl).

-

Reflux: Heat to reflux (approx. 120°C) under an inert nitrogen atmosphere.

-

Causality & Validation: Silylation increases the nucleophilicity of the pyrimidine base and renders it soluble in organic solvents. Self-Validation: The initial opaque white suspension will transition into a completely transparent solution once N4,O2-bis(trimethylsilyl)cytosine is successfully formed. Proceeding before this visual cue guarantees catastrophic coupling yields.

-

Concentration: Evaporate excess HMDS under high vacuum to yield a white solid. Use immediately to prevent atmospheric hydrolysis.

Phase 3: Vorbrüggen Glycosylation

-

Coupling: Dissolve the silylated cytosine and the oxathiolane intermediate in anhydrous dichloromethane (DCM). Cool to 0°C.

-

Activation: Dropwise add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq).

-

Causality: TMSOTf acts as a potent Lewis acid, activating the leaving group on the oxathiolane ring to form the reactive cationic intermediate. The lack of a directing group ensures the formation of both cis and trans diastereomers[1][5].

-

Quenching: After 12 hours of stirring at room temperature, quench with saturated aqueous NaHCO₃. Extract with DCM, dry, and concentrate.

Phase 4: Deprotection and Chromatographic Isolation

Field Insight: While direct separation of the free base is possible, peak tailing on standard silica can blur the fractions. If high-purity isolation fails, transient N-acetylation of the cytosine amine prior to chromatography significantly improves the resolution factor (Rs)[1][5]. The protocol below assumes direct separation.

-

Deprotection: Dissolve the crude protected mixture in methanolic ammonia (7N in MeOH). Stir at room temperature for 12 hours to cleave the benzoyl protecting group. Evaporate to yield crude (±)-cis/trans-Lamivudine.

-

Chromatographic Separation: Load the crude mixture onto a silica gel column (230-400 mesh).

-

Elution: Elute using a gradient of Ethyl Acetate : Methanol (starting at 99:1 and increasing to 90:10).

-

Validation: The (±)-trans isomer is less polar and will elute faster than the cis isomer. Pool the higher-Rf fractions and evaporate to yield (±)-trans-Lamivudine as a solid. Validate structural integrity using ¹H-NMR (DMSO-d₆), specifically noting the anomeric proton shift (See Section 4).

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the isolated standard, cross-reference the analytical outputs of the isolated fractions against the established parameters below. The anomeric proton (H-5') is the definitive marker for distinguishing the diastereomers.

| Property / Metric | (±)-cis-Lamivudine | (±)-trans-Lamivudine |

| Stereochemistry | [2R,5S] and [2S,5R] | [2R,5R] and [2S,5S] |

| Pharmacopeial Role | Active Pharmaceutical Ingredient | EP Impurity B / Reference Standard |

| Typical Reaction Ratio | 60% - 70% | 30% - 40% |

| ¹H-NMR (Anomeric H-5') | ~ 6.15 ppm (t, J = 5.0 Hz) | ~ 6.30 ppm (dd, J = 5.5, 2.0 Hz) |

| Chromatographic Elution | Elutes slower (More polar) | Elutes faster (Less polar) |

Note: The trans isomer exhibits a distinct doublet of doublets for the anomeric proton due to the altered dihedral angles compared to the pseudo-axial/equatorial arrangements in the cis isomer.

References

- Source: newdrugapprovals.

- WO2011141805A2 - An improved process for the manufacture of lamivudine Source: Google Patents URL

- US20110257396A1 - Process for the manufacture of cis(-)

- Lamivudine EP Impurities & USP Related Compounds Source: SynThink URL

- MINI REVIEW Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug Source: Asian Journal of Chemistry URL

- 141434-39-1 (4-amino-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-1,2-dihydropyrimidin-2-one)

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. 141434-39-1(4-amino-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-1,2-dihydropyrimidin-2-one) | Kuujia.com [kuujia.com]

- 4. asianpubs.org [asianpubs.org]

- 5. US20110257396A1 - Process for the manufacture of cis(-)-lamivudine - Google Patents [patents.google.com]

HPLC method development for Lamivudine trans-isomer detection

Title: Application Note: HPLC Method Development for the Detection and Quantitation of Lamivudine Trans-Isomer

Introduction & Clinical Context

Lamivudine (3TC) is a synthetic nucleoside analog and a potent reverse transcriptase inhibitor widely utilized in the treatment of HIV-1 and chronic Hepatitis B (HBV) infections[1]. The molecular structure of lamivudine contains two stereocenters at the 2 and 5 positions of its 1,3-oxathiolane ring, resulting in four possible stereoisomers. The therapeutically active pharmaceutical ingredient (API) is strictly the (-)-[2R,5S]-cis-isomer.

During the chemical synthesis of lamivudine—specifically during the N-glycosylation step where the oxathiolane ring is coupled with the cytosine base—the thermodynamically less stable trans-isomer (e.g., [2R,5R] and [2S,5S]) can form as a process-related diastereomeric impurity,[2]. Because the trans-isomer lacks the specific spatial configuration required for viral enzyme inhibition and poses a risk of off-target effects, regulatory monographs mandate strict control and quantitation of this impurity[3].

Fig 1: Pharmacological pathway of cis-Lamivudine vs trans-isomer impurity.

Analytical Challenges & Causality in Method Design

Developing a robust High-Performance Liquid Chromatography (HPLC) method to separate the cis and trans isomers of lamivudine requires exploiting subtle differences in their spatial orientation and polarity.

-

Stationary Phase Selection: An end-capped C18 (USP L1) column is selected[4],[5]. Lamivudine is highly polar; thus, a highly aqueous mobile phase is necessary to achieve adequate retention. The end-capping of the silica prevents secondary ion-exchange interactions between the basic cytosine moiety of lamivudine and residual surface silanols, ensuring sharp, symmetrical peaks.

-

Mobile Phase pH & Buffer Causality: The cytosine ring of lamivudine has a pKa of approximately 4.3. Operating the mobile phase at a pH of 3.8 (using 0.025 M ammonium acetate adjusted with glacial acetic acid) ensures the API is consistently ionized[4],[5]. This provides a stable retention profile and makes the method robust against minor pH fluctuations.

-

Organic Modifier Dynamics: Methanol is utilized at a very low concentration (5% v/v)[4],[5]. The trans-isomer has a slightly different dipole moment, making it marginally more polar than the cis-isomer. Consequently, the trans-isomer elutes first (Relative Retention Time ~0.9)[5]. Increasing the methanol concentration even slightly can collapse this delicate resolution, causing co-elution.

Fig 2: Step-by-step analytical workflow for trans-isomer detection.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, this protocol is designed as a self-validating system. The inclusion of a System Suitability Test (SST) using a resolution mixture guarantees that the system's resolving power is adequate before any sample data is generated[5],[3].

Step 1: Preparation of 0.025 M Ammonium Acetate Buffer (pH 3.8)

-

Accurately weigh 1.9 g of ACS reagent-grade ammonium acetate[4].

-

Transfer to a 1000-mL volumetric flask and dissolve in approximately 900 mL of HPLC-grade water[5].

-

Carefully adjust the pH to 3.8 ± 0.2 using glacial acetic acid[4].

-

Dilute to volume with water and filter through a 0.45 µm nylon membrane to remove particulates.

Step 2: Mobile Phase Preparation

-

Combine the prepared Ammonium Acetate Buffer and HPLC-grade Methanol in a 95:5 (v/v) ratio[4].

-

Degas the mixture via ultrasonication for 10 minutes to prevent baseline noise and pump cavitation.

Step 3: Preparation of Analytical Solutions

-

System Suitability Solution: Dissolve an accurately weighed quantity of USP Lamivudine Resolution Mixture (containing both cis-lamivudine and the trans-lamivudine diastereomer) in the mobile phase to achieve a concentration of 0.25 mg/mL[4],[5].

-

Sample Solution: Transfer approximately 25 mg of the Lamivudine sample into a 100-mL volumetric flask. Dissolve and dilute to volume with the mobile phase to yield a 0.25 mg/mL solution[5].

Quantitative Data & Method Parameters

The following tables summarize the critical parameters and acceptance criteria required to execute and validate this method.

Table 1: Optimized HPLC Chromatographic Conditions

| Parameter | Specification |

| Column | End-capped C18 (USP L1), 250 mm × 4.6 mm, 5 µm (e.g., Hypersil BDS C18)[5] |

| Mobile Phase | 0.025 M Ammonium Acetate (pH 3.8) : Methanol (95:5 v/v)[4] |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min[4],[5] |

| Column Temperature | 35 °C[4],[5] |

| Detection Wavelength | UV at 277 nm[4],[5] |

| Injection Volume | 10 µL[4] |

| Run Time | ~15 minutes |

Table 2: System Suitability Requirements (Self-Validation)

| Parameter | Acceptance Criteria | Scientific Rationale |

| Resolution (Rs) | ≥ 1.5 (between trans and cis isomers)[4],[5] | Ensures baseline separation for accurate and reproducible integration of the impurity. |

| Relative Retention Time | Trans-isomer: ~0.9; Cis-isomer: 1.0[4],[5] | Confirms correct peak elution order based on the slightly higher polarity of the trans-isomer. |

| RSD of Peak Area | ≤ 2.0% (n=5 injections)[5] | Validates autosampler injection precision and overall system stability. |

| Tailing Factor (T) | ≤ 2.0 | Verifies the absence of secondary silanol interactions, confirming column health. |

References

-

Title: LAMIVUDINE - New Drug Approvals Source: newdrugapprovals.org URL: [Link]

-

Title: Lamivudine - USP-NF Source: uspnf.com URL: [Link]

-

Title: Ph. Eur. Monograph 2217: Lamivudine Related Substances Source: phenomenex.com URL: [Link]

-

Title: Analytical Method Development and Validation of Lamivudine by RP-HPLC Method Source: ijcrt.org URL: [Link]

Sources

Application Note: Solubility Profiles and Separation Protocols for (+/-)-trans-Lamivudine

Introduction & Scientific Context

Lamivudine (commonly known as 3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) utilized globally in the treatment of HIV and Hepatitis B[1]. Chemically, the active pharmaceutical ingredient (API) is the (-)-enantiomer of the cis isomer of 2',3'-dideoxy-3'-thiacytidine[1]. However, during its chemical synthesis, the formation of the (+/-)-trans-Lamivudine diastereomer—formally designated in pharmacopeias as Lamivudine EP Impurity B—is an unavoidable byproduct[2].

Because the cis and trans isomers are diastereomers rather than enantiomers, they exhibit distinct physicochemical properties[3]. Exploiting their differential solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents like water is a critical strategy for both analytical standard preparation and bulk process purification[3].

Physicochemical Properties & Solubility Data

The stereochemical orientation of the hydroxymethyl group at the C5 position of the 1,3-oxathiolane ring dictates the molecule's crystal lattice packing and its capacity for intermolecular hydrogen bonding[4]. The quantitative solubility data for both isomers is summarized below to guide solvent selection.

| Property | (-)-cis-Lamivudine (API) | (+/-)-trans-Lamivudine (Impurity B) |

| Stereochemistry | (2R, 5S) | (2R, 5R) & (2S, 5S) |

| Aqueous Solubility | ~70 mg/mL (Freely soluble)[5] | Slightly soluble[] |

| DMSO Solubility | ≥ 50 mg/mL[7] | Soluble[] |

| Methanol Solubility | Sparingly soluble[8] | Soluble[9] |

Mechanistic Insights: The Causality of Solubility Differences

Why does (+/-)-trans-Lamivudine exhibit lower aqueous solubility than its cis counterpart? The causality lies in the spatial geometry of the 1,3-oxathiolane ring. In the trans configuration, the bulky cytosine base and the hydroxymethyl group are positioned on opposite faces of the ring[]. This pseudo-equatorial/axial arrangement leads to a highly rigid, tightly packed crystal lattice driven by strong intermolecular hydrogen bonding between the cytosine amine and the hydroxyl group of adjacent molecules. The thermodynamic penalty required to break this dense crystal lattice in a polar protic solvent (water) is significantly higher for the trans-isomer than for the cis-isomer[4].

Conversely, in DMSO (a polar aprotic solvent), the strong hydrogen-bond accepting capability of the sulfoxide oxygen effectively disrupts these intermolecular networks. This solvent-solute interaction overrides the lattice energy, rendering both the cis and trans isomers highly soluble in DMSO[7][9].

Experimental Protocols

Protocol A: Preparation of (+/-)-trans-Lamivudine Analytical Stock Solutions

Since (+/-)-trans-Lamivudine is only slightly soluble in water[], DMSO is the mandatory solvent of choice for preparing concentrated analytical standards for HPLC/LC-MS impurity profiling[9].

Step-by-Step Methodology:

-

Weighing: Accurately weigh 10.0 mg of (+/-)-trans-Lamivudine reference standard using a calibrated microbalance.

-

Transfer: Transfer the powder to a 1.5 mL amber glass vial.

-

Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

-

Agitation: Vortex the suspension vigorously for 60 seconds at room temperature.

-

Self-Validation Check: Hold the vial against a high-contrast black background under a bright light. The solution must be optically clear. The presence of the Tyndall effect (light scattering) indicates incomplete dissolution of micro-crystals. If observed, sonicate the vial in a water bath at 25°C for 5 minutes.

-

Storage: Store the resulting 10 mg/mL stock solution at -20°C.

-

Causality: DMSO is highly hygroscopic. Using anhydrous DMSO and amber vials prevents moisture-induced hydrolysis and UV-catalyzed degradation of the oxathiolane ring. Under these conditions, Lamivudine solutions remain stable at -20°C for up to one month[1].

-

Protocol B: Diastereomeric Separation via Differential Solubility

Simple aqueous/organic crystallization is challenging due to overlapping solubility curves[3]. However, fractional crystallization utilizing controlled cooling can successfully enrich the trans-isomer from a crude synthetic mixture[3].

Step-by-Step Methodology:

-

Suspension: Suspend 10 g of the crude cis/trans Lamivudine mixture in 50 mL of a selected solvent system (e.g., Dichloromethane or a Methanol/Water gradient)[3].

-

Heating: Heat the suspension to 60-65°C under continuous stirring (400 RPM) until a clear solution is achieved[3].

-

Controlled Cooling: Initiate a controlled cooling ramp at a rate of 5°C/hour down to 20°C.

-

Causality: Rapid cooling causes uncontrolled supersaturation, leading to the co-precipitation (crashing out) of both diastereomers. A slow, controlled cooling ramp ensures that only the thermodynamically stable, less soluble trans-isomer reaches its nucleation threshold, allowing it to form pure crystals while the cis-isomer remains solvated[3].

-

-

Filtration: Filter the resulting crystals under vacuum. Wash the filter cake with 5 mL of ice-cold solvent.

-

Self-Validation Check: Analyze an aliquot of the filter cake via HPLC using a chiral stationary phase. The resolution between the cis and trans peaks must be ≥ 1.5[5]. If the trans purity is below 95%, perform a secondary recrystallization.

Workflow Visualization

Workflow for solubility-based separation of cis/trans Lamivudine diastereomers.

References

- Lamivudine - Physico-chemical Properties | ChemBK |

- Lamivudine salts with improved solubilities | PubMed |

- Lamivudine CAS#: 134678-17-4 | ChemicalBook |

- Lamivudine (BCH-189) | MedChemExpress |

- EP2086955A2 - An improved process for the manufacture of cis(-)

- Bp2023 - Volume II | PDF | Solubility | Scribd (USP/EP References) |

- CAS 136846-20-3 (2'-Epi-Lamivudine) | BOC Sciences |

- Lamivudine EP Impurity B | Naarini Molbio Pharma |

- Material Safety Data Sheet - Lamivudine EP Impurity B | Chemicea |

Sources

- 1. Lamivudine CAS#: 134678-17-4 [m.chemicalbook.com]

- 2. Naarini Molbio Pharma [naarini.com]